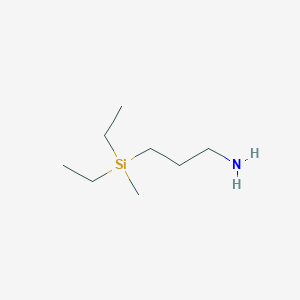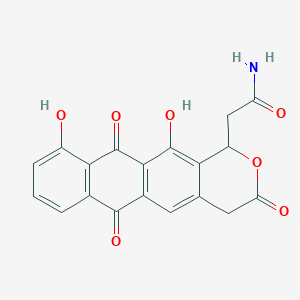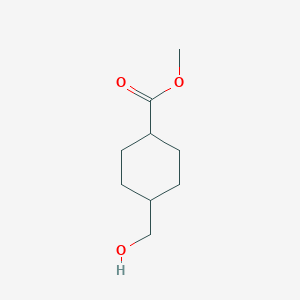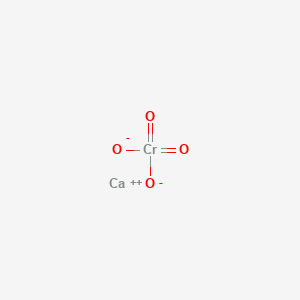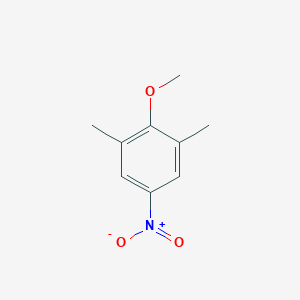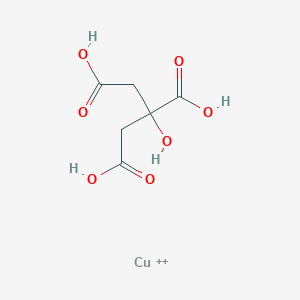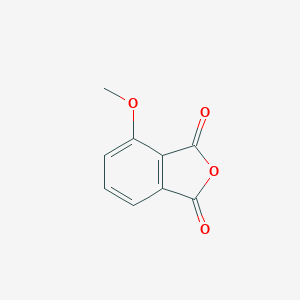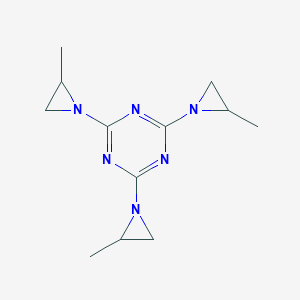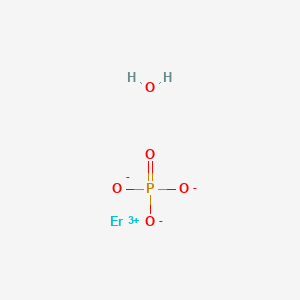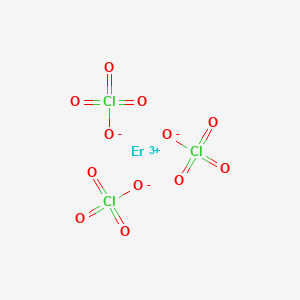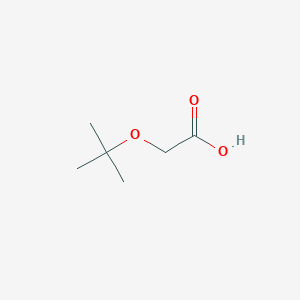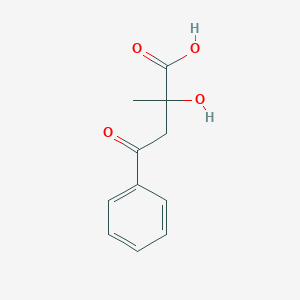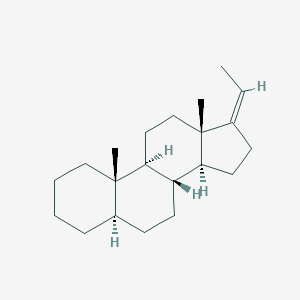
(Z)-5alpha-Pregn-17(20)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5alpha-Pregn-17(20)-ene, also known as pregnenolone, is a natural steroid hormone that is produced in the body from cholesterol. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research for many years due to its potential therapeutic applications.
Wirkmechanismus
Pregnenolone is believed to exert its effects by interacting with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
Pregnenolone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a key role in neuronal survival and plasticity. It has also been shown to increase levels of other steroid hormones, including progesterone and DHEA.
Vorteile Und Einschränkungen Für Laborexperimente
Pregnenolone has several advantages as a research tool. It is a natural compound that is produced in the body, and it has a relatively low toxicity profile. However, it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-5alpha-Pregn-17(20)-ene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in aging populations. Further research is also needed to elucidate the precise mechanisms of action of (Z)-5alpha-Pregn-17(20)-ene and to identify potential side effects and safety concerns.
Synthesemethoden
Pregnenolone can be synthesized from cholesterol in the adrenal glands, gonads, and brain. It can also be synthesized chemically in the laboratory using various methods, including the oxidation of cholesterol and the reduction of (Z)-5alpha-Pregn-17(20)-ene acetate.
Wissenschaftliche Forschungsanwendungen
Pregnenolone has been studied for its potential therapeutic applications in a wide range of conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
14964-36-4 |
|---|---|
Produktname |
(Z)-5alpha-Pregn-17(20)-ene |
Molekularformel |
C21H34 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C21H34/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h4,16-19H,5-14H2,1-3H3/b15-4-/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
SICNBSSTHZRCRB-SGRBLXEOSA-N |
Isomerische SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Kanonische SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyme |
(Z)-5α-Pregn-17(20)-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



